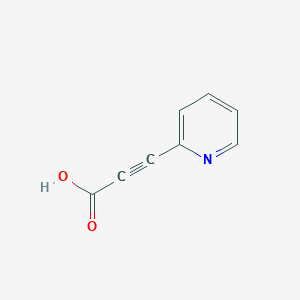

3-(Pyridin-2-yl)propiolic acid

説明

3-(Pyridin-2-yl)propiolic acid is a propiolic acid derivative featuring a pyridine ring substituted at the 2-position. The compound combines the reactivity of the terminal alkyne in propiolic acid with the electron-withdrawing and coordinating properties of the pyridin-2-yl group. The pyridine ring’s nitrogen atom at the 2-position likely influences electronic properties, acidity, and coordination chemistry, distinguishing it from analogs with substituents at other positions or different aromatic systems.

特性

IUPAC Name |

3-pyridin-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVOZXUYYJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 3-(Pyridin-2-yl)propiolic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethynylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 3-(Pyridin-2-yl)propiolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups, such as alcohols or alkanes.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

科学的研究の応用

Pharmaceutical Applications

Anticoagulant Development

One significant application of 3-(Pyridin-2-yl)propiolic acid is its role as an intermediate in the synthesis of anticoagulants. Notably, it is involved in the preparation of dabigatran etexilate, a direct thrombin inhibitor used for preventing blood clots. The synthesis pathway includes the conversion of this compound into various derivatives that exhibit anticoagulant properties, thus highlighting its importance in drug development .

Mechanism of Action

Dabigatran etexilate functions by inhibiting thrombin, preventing fibrin formation and subsequent clotting. This mechanism is crucial for patients at risk of thromboembolic events, making the synthesis of its precursors, including this compound, vital for therapeutic advancements .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a valuable reagent in organic synthesis. It is utilized in regioselective palladium-catalyzed reactions, particularly in carbopalladation and decarboxylative allylic alkynylation processes. These reactions are essential for constructing complex organic molecules and have implications in the development of new materials and pharmaceuticals .

Synthesis Pathways

The compound can be synthesized through various methods, including the reaction of pyridine derivatives with propiolic acid under specific catalytic conditions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product .

Case Study 1: Synthesis of Anticoagulants

A study detailing the synthesis of dabigatran etexilate from this compound demonstrated an efficient route involving fewer steps and higher yields compared to traditional methods. The researchers reported a yield improvement from previous synthetic routes, emphasizing the compound's utility in pharmaceutical applications .

Case Study 2: Application in Organic Chemistry

In another investigation, researchers employed this compound in a series of copper-catalyzed decarboxylative reactions. The findings indicated that this compound could facilitate the formation of complex molecular architectures, showcasing its versatility as a building block in organic synthesis .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Pharmaceutical Chemistry | Intermediate for dabigatran etexilate synthesis; anticoagulant development |

| Organic Synthesis | Reagent for palladium-catalyzed reactions; enables complex molecule construction |

| Case Studies | - Efficient synthesis pathways for anticoagulants - Utilization in copper-catalyzed reactions |

作用機序

The mechanism of action of 3-(Pyridin-2-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the propiolic acid moiety can participate in covalent bonding with active sites. These interactions modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Structural and Electronic Differences

The substituent on the aryl/heteroaryl ring significantly impacts reactivity and applications:

- Pyridin-2-yl vs. In contrast, pyridin-3-yl substitution (e.g., 3-(Pyridin-3-yl)propionyl derivatives in ) may reduce steric hindrance near the nitrogen, altering coordination behavior .

- Electron-donating vs. Electron-withdrawing groups : Aryl propiolic acids with electron-donating groups (e.g., 4-methoxyphenyl in ) generally exhibit higher synthetic yields (72–91%) compared to electron-withdrawing substituents like nitro or bromo groups (41–96% in ). However, fluoromethyl groups (electron-withdrawing) in achieved 96% yields, suggesting reaction-specific electronic and steric influences .

Reactivity in Catalytic Reactions

- Decarboxylative coupling : Electron-rich aryl rings (e.g., benzo[d][1,3]dioxol-5-yl) enhance yields (88%), whereas bulky biphenyl systems reduce efficiency (41%) . Pyridin-2-yl’s electron-withdrawing nature may similarly lower yields unless compensated by directing effects in cross-coupling reactions.

- Pd-catalyzed reactions : Bromo and methoxy substituents achieve high yields (72–91%), indicating tolerance for both electron-withdrawing and donating groups in certain conditions .

生物活性

3-(Pyridin-2-yl)propiolic acid, a compound with the molecular formula C₈H₅NO₂, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound features a pyridine ring substituted at the 2-position with a propiolic acid moiety. Its structure is critical for its biological interactions, influencing its solubility, lipophilicity, and overall pharmacological profile.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). The results indicated that at a concentration of 100 µg/mL, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IFN-γ by up to 60% and 79%, respectively. This suggests a potential role in modulating immune responses and alleviating chronic inflammation .

| Cytokine | Control Level | This compound (100 µg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 100% | 40% | 60% |

| IFN-γ | 100% | 21% | 79% |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It was found to exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL depending on the specific derivatives tested. The compound's lipophilicity was correlated with its antimicrobial potency, suggesting that structural modifications could enhance its efficacy against pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Gram-positive bacteria | 15.6 - 500 |

| Gram-negative bacteria | Not specified |

3. Neuropharmacological Effects

In neuropharmacology, the compound has shown promise as a modulator of neurotransmitter systems. It interacts with glutamate receptors, which are pivotal in synaptic transmission and plasticity. This interaction positions it as a candidate for further research into neurodegenerative diseases.

Case Studies

Case Study 1: Anti-inflammatory Effects in PBMCs

A study conducted on PBMCs highlighted the compound's ability to significantly inhibit TNF-α production when stimulated with LPS. This finding underscores its potential therapeutic application in conditions characterized by excessive inflammation.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against various microbial strains. The results indicated that modifications to the chemical structure could enhance antimicrobial activity, presenting avenues for developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(Pyridin-2-yl)propiolic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors by working in a fume hood.

- In case of skin contact, wash thoroughly with soap and water. For eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

- Store in a tightly sealed container in a well-ventilated area, away from incompatible substances like strong oxidizers .

Q. What spectroscopic techniques are recommended for initial characterization of this compound?

- Methodological Answer :

- FT-IR and Raman spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and alkyne C≡C stretch at ~2100 cm⁻¹).

- NMR (¹H and ¹³C) helps confirm molecular structure: pyridinyl protons appear as distinct aromatic signals, while the propiolic acid moiety shows a deshielded proton near δ 3.0–4.0 ppm .

Q. How can synthetic routes for this compound be optimized for higher yields?

- Methodological Answer :

- Employ Sonogashira coupling between 2-bromopyridine and propiolic acid derivatives, using Pd catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst.

- Optimize reaction parameters: temperature (80–100°C), solvent (DMF or THF), and base (triethylamine) to minimize side reactions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystal structures?

- Methodological Answer :

- Single-crystal X-ray diffraction reveals C(8) hydrogen-bonded chains along the crystallographic axis, mediated by N–H⋯O interactions between the pyridinyl nitrogen and carboxylic acid groups.

- Weak C–H⋯O interactions further stabilize the lattice, as observed in analogous pyridine-carboxylic acid systems .

Q. What strategies resolve discrepancies between computational and experimental vibrational spectra for propiolic acid derivatives?

- Methodological Answer :

- Harmonic combination models explain non-fundamental dimer bands (e.g., symmetric/antisymmetric OH torsion combinations at ~1784–1798 cm⁻¹ in IR spectra).

- Validate assignments using isotopic substitution (e.g., deuterated analogs) to isolate vibrational modes and refine computational force fields .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

- Methodological Answer :

- Conduct pH-dependent stability assays (pH 2–12) in buffered solutions, monitoring degradation via HPLC or UV-Vis spectroscopy.

- Correlate stability with protonation states: the carboxylic acid group (pKa ~2.5) and pyridinyl nitrogen (pKa ~4.8) influence solubility and reactivity .

Q. What role does this compound play in designing bioactive metal-organic frameworks (MOFs)?

- Methodological Answer :

- Use the compound as a chelating ligand for transition metals (e.g., Cd²⁺ or Cu²⁺) to form luminescent MOFs.

- Characterize coordination modes via X-ray crystallography and assess bioactivity (e.g., antimicrobial properties) through zone-of-inhibition assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the dimerization propensity of propiolic acid derivatives?

- Methodological Answer :

- Compare infrared jet spectra of monomers and dimers to identify combination bands (e.g., OH torsional modes).

- Use ab initio calculations (e.g., DFT) to model dimer energetics and validate experimental observations .

Q. What analytical approaches confirm the purity of this compound when HPLC data conflicts with NMR results?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。